molecular formula C11H16N4O3 B12056805 tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate

tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate

Cat. No.: B12056805
M. Wt: 252.27 g/mol
InChI Key: RSWVSNRXZXOCDV-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a hydroxycarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate typically involves multiple steps, including the protection of amino groups, nucleophilic substitution, and condensation reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the pyridine ring and the hydroxycarbamimidoyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxycarbamimidoyl group in tert-butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate distinguishes it from other similar compounds. This functional group imparts unique reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(16)14-8-5-4-7(6-13-8)9(12)15-17/h4-6,17H,1-3H3,(H2,12,15)(H,13,14,16)

InChI Key

RSWVSNRXZXOCDV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=NO)N

Origin of Product

United States

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